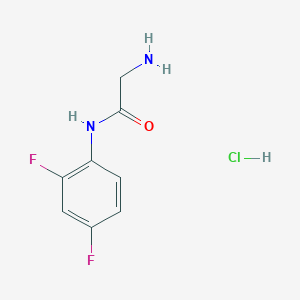

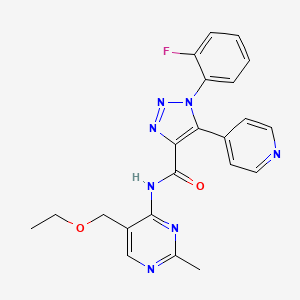

N1-(2,4-Difluorophenyl)glycinamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2,4-Difluorophenyl)glycinamide hydrochloride, also known as DFG, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. DFG is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and insulin secretion. In

科学的研究の応用

Antinociceptive and Antiepileptic Properties Research on compounds structurally related to N1-(2,4-Difluorophenyl)glycinamide hydrochloride, such as N-(2-Indanyl)-glycinamide hydrochloride (CHF3381), has shown promising antinociceptive and antiepileptic activities. CHF3381, a novel low-affinity, noncompetitive N-methyl-d-aspartate (NMDA) receptor antagonist, has demonstrated efficacy in experimental models of inflammatory and neuropathic pain without developing tolerance, suggesting its utility in peripheral painful neuropathies therapy (Villetti et al., 2003). Moreover, its anticonvulsant profile in preclinical evaluations highlights a potential role in addressing various seizure models and suggests a good therapeutic window with minimal neurological side-effects (Gandolfi et al., 2001).

Material Science Applications Glycinamide derivatives have been investigated for their material science applications. A study on the polymerization of glycinamide-conjugated monomers in aqueous solutions highlighted the formation of mechanically strong and highly stable supramolecular polymer hydrogels. These hydrogels demonstrate thermoplastic processability, injectability, and self-reparability, making them of interest for various technological applications (Dai et al., 2015).

Chemical Synthesis and Catalysis The role of glycinamide hydrochloride as a transient directing group in the synthesis of complex organic molecules has been explored. It facilitates the C(sp3)−H arylation of 2-methylbenzaldehydes, enabling the efficient synthesis of practical 2-benzylbenzaldehydes bearing various functional groups. This method showcases the versatility and efficacy of glycinamide hydrochloride in organic synthesis (Wen & Li, 2020).

Interstellar Chemistry The potential of glycinamide as a precursor to the simplest amino acid, glycine, has been investigated in the context of interstellar chemistry. Laboratory studies extended to the millimetre wave region support the search for glycinamide in the interstellar medium, aiming to understand the chemical pathways leading to the formation of life's building blocks in space (Kisiel et al., 2021).

Corrosion Inhibition A study on a glycine derivative, GlyD1, focused on its use as a corrosion inhibitor for mild steel in concentrated H2SO4 solutions. The inhibitor's efficiency was tested using various electrochemical methods, indicating its potential for industrial applications in corrosion control (Amin & Ibrahim, 2011).

特性

IUPAC Name |

2-amino-N-(2,4-difluorophenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O.ClH/c9-5-1-2-7(6(10)3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBFOHXXTAEYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Phenylmethoxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2595373.png)

![8-Oxa-5-azaspiro[3.6]decane](/img/structure/B2595375.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2595383.png)

![(2S)-3-(4-Hydroxyphenyl)-2-[[2-(methylamino)acetyl]amino]propanoic acid;hydrochloride](/img/structure/B2595387.png)

![5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B2595394.png)